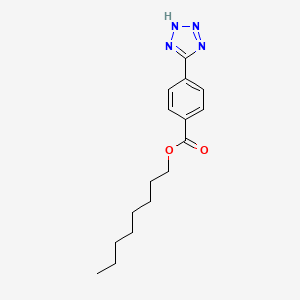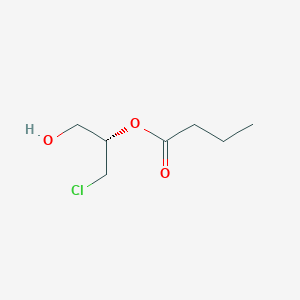
(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate is an organic compound that belongs to the class of esters Esters are characterized by the presence of a carbonyl group adjacent to an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Chloro-3-hydroxypropan-2-yl butanoate typically involves the esterification of (2S)-1-chloro-3-hydroxypropan-2-ol with butanoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
化学反应分析
Types of Reactions
(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.
作用机制
The mechanism of action of (2S)-1-Chloro-3-hydroxypropan-2-yl butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, resulting in the release of the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications.
相似化合物的比较
Similar Compounds
Ethyl butanoate: Another ester with a similar structure but different alkyl group.
Methyl butanoate: Similar ester with a methyl group instead of a chloro-hydroxypropyl group.
Butyl acetate: An ester with a similar carbon chain length but different functional groups.
Uniqueness
(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate is unique due to the presence of both a chlorine atom and a hydroxyl group on the propyl chain
属性
CAS 编号 |
653570-62-8 |
|---|---|
分子式 |
C7H13ClO3 |
分子量 |
180.63 g/mol |
IUPAC 名称 |
[(2S)-1-chloro-3-hydroxypropan-2-yl] butanoate |
InChI |
InChI=1S/C7H13ClO3/c1-2-3-7(10)11-6(4-8)5-9/h6,9H,2-5H2,1H3/t6-/m1/s1 |
InChI 键 |
XQHPGHTXEJJZRL-ZCFIWIBFSA-N |
手性 SMILES |
CCCC(=O)O[C@@H](CO)CCl |
规范 SMILES |
CCCC(=O)OC(CO)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



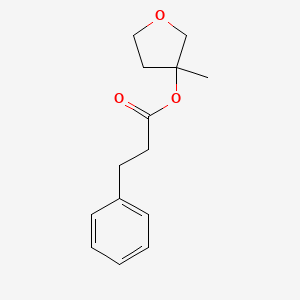
![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)

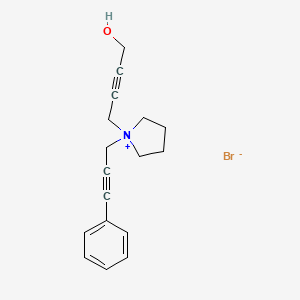
![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
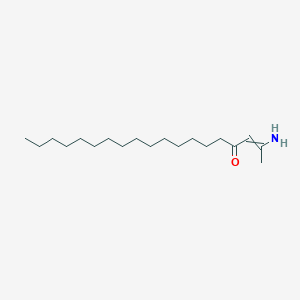

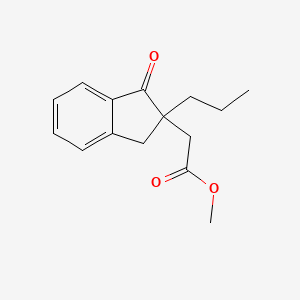
![2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one](/img/structure/B12524514.png)
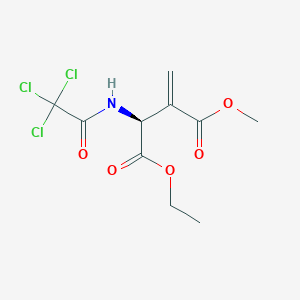
![1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one](/img/structure/B12524528.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline](/img/structure/B12524529.png)
